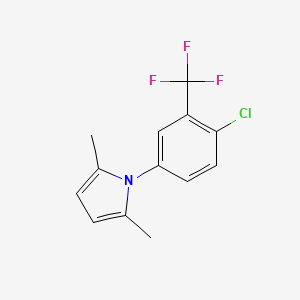

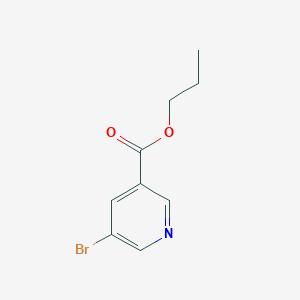

![molecular formula C11H21NO3 B6352685 t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate CAS No. 310450-41-0](/img/structure/B6352685.png)

t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tertiary butyl esters, such as “t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate”, find large applications in synthetic organic chemistry . The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its use in a variety of chemical transformations .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The crowded tert-butyl group in the molecule is known for its unique reactivity pattern . This simple hydrocarbon moiety is used in various chemical transformations .Chemical Reactions Analysis

The tert-butyl group in the molecule is known for its unique reactivity pattern, which is highlighted by its use in a variety of chemical transformations . It has relevance in nature and its implication in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis

The tert-butyl group in the molecule is known for its unique reactivity pattern . This simple hydrocarbon moiety is used in various chemical transformations .科学的研究の応用

Synthesis Applications

Synthesis of Functionalized Pyrrolinone Derivatives : t-Butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates, a category including t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate, are used in the synthesis of 5-methoxypyrrolin-2-one derivatives. These derivatives are further functionalized to create a variety of pyrrolinone derivatives. This synthesis is significant for developing methods to prepare pyrrole rings and coupling reactions, contributing to the synthesis of phytochromobilin and other bilin chromophores (Sakata et al., 2010).

Production of Chiral Fluoroalkylated Prolinols : Chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, closely related to this compound, undergoes reduction to yield (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate. This process is noteworthy for its high diastereoselectivities and yields, relevant in the synthesis of fluoroalkylated prolinols (Funabiki et al., 2008).

Crystallography and Structural Analysis

- Crystallographic Studies : The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, structurally related to this compound, has been studied in terms of its crystal structure. This study provides insights into the molecular configuration and hydrogen bonding patterns, valuable for understanding the structural characteristics of similar compounds (Weber et al., 1995).

Chemical Properties and Analysis

- Analysis in Gas Chromatography-Mass Spectrometry : T-butyldimethylsilyl derivatives, closely related to this compound, are used in the analysis of steroids via gas chromatography-mass spectrometry. This application is essential for understanding the stability and analytical behavior of various steroids (Gaskell & Brooks, 1976).

作用機序

将来の方向性

The direct and sustainable synthesis of tertiary butyl esters, such as “t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate”, using flow microreactor systems, represents a promising direction for future research . This process is more efficient, versatile, and sustainable compared to the batch , suggesting its potential for large-scale applications in synthetic organic chemistry.

特性

IUPAC Name |

tert-butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNOAQQODYAQBD-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

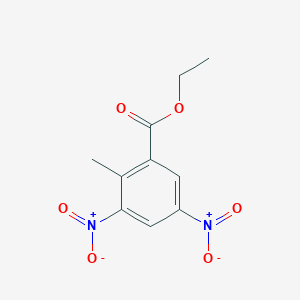

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)

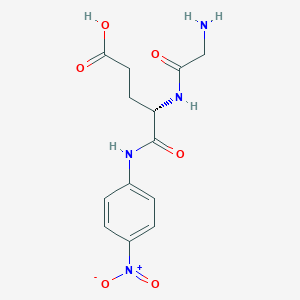

![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)

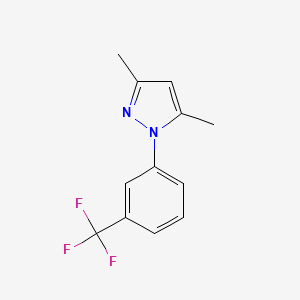

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)

![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)